molecular formula C27H25N3O B3544589 (3-METHYL-2-PHENYL-4-QUINOLYL)(4-PHENYLPIPERAZINO)METHANONE

(3-METHYL-2-PHENYL-4-QUINOLYL)(4-PHENYLPIPERAZINO)METHANONE

Cat. No.: B3544589
M. Wt: 407.5 g/mol
InChI Key: VZXIRMCXSORERQ-UHFFFAOYSA-N
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Description

(3-METHYL-2-PHENYL-4-QUINOLYL)(4-PHENYLPIPERAZINO)METHANONE is a complex organic compound that features a quinoline and piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHYL-2-PHENYL-4-QUINOLYL)(4-PHENYLPIPERAZINO)METHANONE typically involves multi-step organic reactions. One common method includes the reductive amination of a quinoline derivative with a piperazine derivative using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3-METHYL-2-PHENYL-4-QUINOLYL)(4-PHENYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield fully saturated piperazine derivatives.

Scientific Research Applications

(3-METHYL-2-PHENYL-4-QUINOLYL)(4-PHENYLPIPERAZINO)METHANONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3-METHYL-2-PHENYL-4-QUINOLYL)(4-PHENYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-METHYL-2-PHENYL-4-QUINOLYL)(4-PHENYLPIPERAZINO)METHANONE is unique due to its specific combination of quinoline and piperazine moieties, which confer distinct biological activities and chemical properties. This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for drug development and other scientific research applications.

Properties

IUPAC Name

(3-methyl-2-phenylquinolin-4-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O/c1-20-25(27(31)30-18-16-29(17-19-30)22-12-6-3-7-13-22)23-14-8-9-15-24(23)28-26(20)21-10-4-2-5-11-21/h2-15H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXIRMCXSORERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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